1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione
Overview
Description
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C12H12N2O4 and a molecular weight of 248.23 g/mol This compound is characterized by a piperidine ring substituted with a methyl group at the 1-position and a nitrophenyl group at the 4-position
Preparation Methods
The synthesis of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione typically involves several steps. One common method includes the nitration of a piperidine derivative followed by cyclization. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scalable and green processes to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted piperidine and phenyl derivatives.
Scientific Research Applications
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form amino derivatives, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperidine-2,6-dione can be compared with similar compounds such as 1-Methyl-4-(4-nitrophenyl)piperazine . While both compounds contain a nitrophenyl group, the piperidine ring in the former provides different steric and electronic properties compared to the piperazine ring in the latter. This difference in structure can lead to variations in their chemical reactivity and biological activities .
Similar compounds include:
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-Methyl-4-(4-nitrophenyl)pyrrolidine
- 1-Methyl-4-(4-nitrophenyl)morpholine
These compounds share structural similarities but differ in their ring systems, which can influence their overall properties and applications.
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)piperidine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-11(15)6-9(7-12(13)16)8-2-4-10(5-3-8)14(17)18/h2-5,9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOQSQKGPCFMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(CC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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